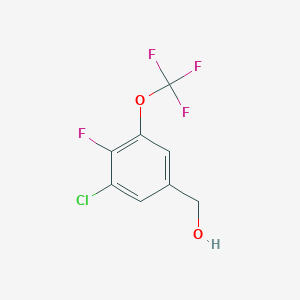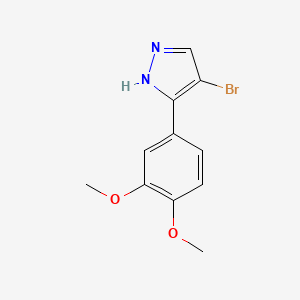
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Diazotization: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenyl compound to form the phenyldiazenyl group.
Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction.
Piperidine Introduction: The piperidine ring is incorporated through a nucleophilic substitution reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to potential therapeutic effects.
Medicine
In medicine, the compound could be studied for its potential to treat specific diseases or conditions. Its interactions with enzymes, receptors, or other biomolecules could provide insights into new treatment strategies.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide might include other diazenyl-substituted phenyl compounds, sulfonyl-containing thiophenes, and piperidine derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1049832-13-4 |
|---|---|
分子式 |
C22H22N4O3S2 |
分子量 |
454.6 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(20-9-4-5-15-26(20)31(28,29)21-10-6-16-30-21)23-17-11-13-19(14-12-17)25-24-18-7-2-1-3-8-18/h1-3,6-8,10-14,16,20H,4-5,9,15H2,(H,23,27) |
InChIキー |
RRJQFXNGNSPKPU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)
![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)

![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)



